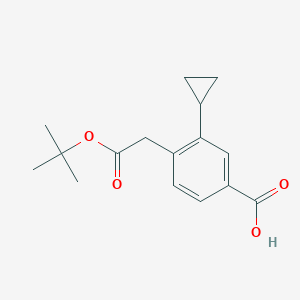
4-(2-(tert-Butoxy)-2-oxoethyl)-3-cyclopropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
化学反应分析
Types of Reactions
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Medicine: May be used in the development of pharmaceuticals due to its structural features.
Industry: Employed in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
相似化合物的比较
Similar Compounds
- 4-((tert-butoxycarbonyl)amino)methylbenzoic acid
- 4-((tert-butoxycarbonyl)amino)methyl-3-methylbenzoic acid
- 4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
Uniqueness
4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
属性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
3-cyclopropyl-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2,3)20-14(17)9-11-6-7-12(15(18)19)8-13(11)10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) |
InChI 键 |
HFNGLBSIIAXFSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)C(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















